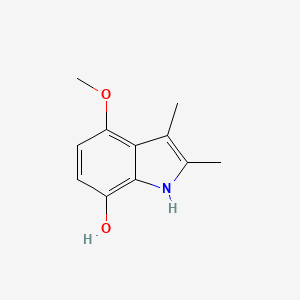
4-methoxy-2,3-dimethyl-1H-indol-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-2,3-dimethyl-1H-indol-7-ol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2,3-dimethyl-1H-indol-7-ol typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For example, the reaction of 2,3-dimethyl-4-methoxyphenylhydrazine with an appropriate ketone under acidic conditions can yield this compound.
Industrial Production Methods
Industrial production of indole derivatives often involves catalytic processes and green chemistry approaches to minimize environmental impact. The use of aqueous media and recyclable catalysts is common in the large-scale synthesis of indole derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
4-methoxy-2,3-dimethyl-1H-indol-7-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
4-methoxy-2,3-dimethyl-1H-indol-7-ol has various scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the production of dyes, pigments, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-methoxy-2,3-dimethyl-1H-indol-7-ol involves its interaction with specific molecular targets and pathways. It can bind to multiple receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole: The parent compound with a simple structure.
2-Methylindole: A derivative with a single methyl group.
3-Methylindole: Another derivative with a methyl group at a different position.
7-Hydroxyindole: A derivative with a hydroxyl group at the 7-position.
Uniqueness
4-methoxy-2,3-dimethyl-1H-indol-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and methoxy groups, along with the hydroxyl group, enhances its reactivity and potential therapeutic applications .
Eigenschaften
Molekularformel |
C11H13NO2 |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
4-methoxy-2,3-dimethyl-1H-indol-7-ol |
InChI |
InChI=1S/C11H13NO2/c1-6-7(2)12-11-8(13)4-5-9(14-3)10(6)11/h4-5,12-13H,1-3H3 |
InChI-Schlüssel |
MELKKMWBHMVCPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC2=C(C=CC(=C12)OC)O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
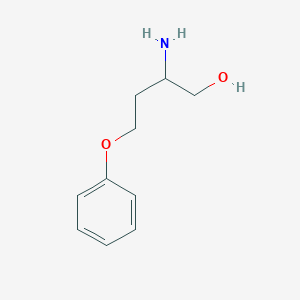
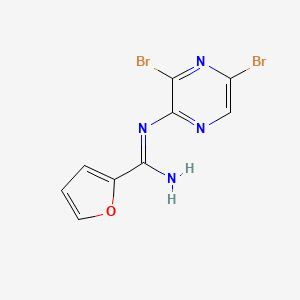
![2-Propyl-4H-thiazolo[5,4-b]pyridin-7-one](/img/structure/B8412035.png)
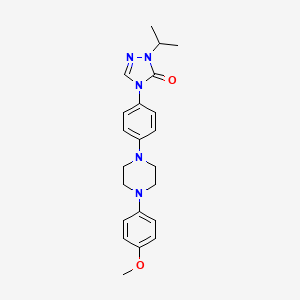
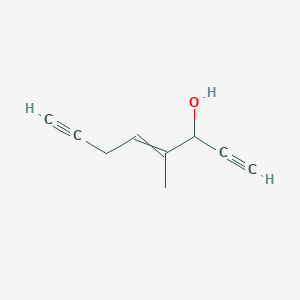


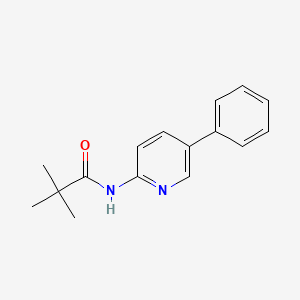
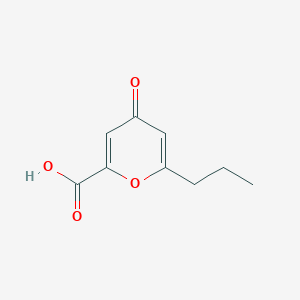
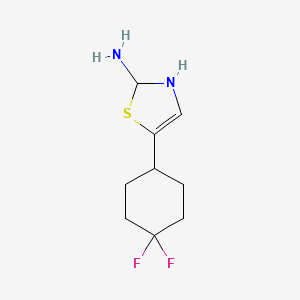
![2-vinyl-7H-furo[3,4-b]pyridin-5-one](/img/structure/B8412106.png)
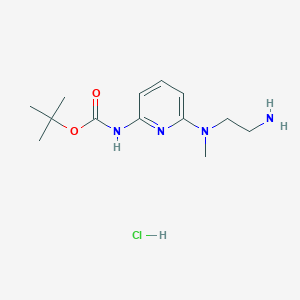
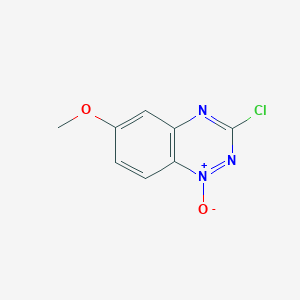
![diethyl [(R)-1-methylbutyl]malonate](/img/structure/B8412120.png)
